molecular formula C5H7N3 B2837000 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole CAS No. 6573-19-9; 769895-06-9

1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole

Katalognummer: B2837000
CAS-Nummer: 6573-19-9; 769895-06-9
Molekulargewicht: 109.132
InChI-Schlüssel: CVRWHBCQJCUBFE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole is a useful research compound. Its molecular formula is C5H7N3 and its molecular weight is 109.132. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

The primary application of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives is in oncology. Several studies have demonstrated their efficacy as anticancer agents through the inhibition of various kinases:

  • Aurora Kinase Inhibition : Aurora kinases are crucial regulators of cell division and have been implicated in cancer progression. Compounds derived from this compound have shown potent inhibitory effects on Aurora A and B kinases. For instance:
    • Compound 9d has been identified as a potent inhibitor with low nanomolar potency against Aurora kinases and demonstrated significant antiproliferative activity across various cancer cell lines .
    • In vivo studies indicated that this compound also displayed favorable pharmacokinetic properties and efficacy in tumor models .
  • Mechanistic Insights : Docking studies have elucidated the interaction mechanisms between this compound derivatives and Aurora kinases. These studies suggest that the binding affinity correlates with the structural features of the compounds .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of these compounds:

  • Modification Effects : Variations in substituents on the pyrazole ring can significantly impact biological activity. For example:
    • The introduction of phenylacetyl groups has been shown to enhance potency against Aurora kinases .
    • The presence of specific functional groups has been linked to improved cytotoxicity against various cancer cell lines .

Other Pharmacological Activities

In addition to their anticancer properties, derivatives of this compound have been explored for other therapeutic uses:

  • Anti-inflammatory Effects : Some studies indicate that these compounds may possess anti-inflammatory properties similar to those of established nonsteroidal anti-inflammatory drugs (NSAIDs) .
  • Potential as Multi-targeted Kinase Inhibitors : Research has suggested that certain derivatives can inhibit multiple kinase pathways involved in tumor growth and survival .

Case Studies and Research Findings

Several notable case studies highlight the effectiveness of this compound derivatives:

StudyCompoundTargetIC50 (µM)Cancer Cell Line
9dAurora A/B Kinase<0.05HCT116
C6CDK20.025A549
26Multi-targeted Kinase<0.19HL-60

These findings underscore the potential of this compound class in developing effective cancer therapies.

Analyse Chemischer Reaktionen

Core Reactivity and Functionalization

The compound’s fused pyrrole-pyrazole system allows for site-selective reactions at distinct positions:

  • N1/N2 positions : Participate in alkylation, acylation, and coordination chemistry.

  • C3 position : Susceptible to electrophilic substitution due to electron-rich aromatic character.

  • C4a/C7a positions : Engage in cycloaddition or hydrogenation reactions.

Substitution Reactions

Electrophilic substitution at C3 dominates reactivity. Representative transformations include:

Reaction TypeReagents/ConditionsProduct(s) FormedBiological RelevanceSource
Halogenation Br₂ (cat. FeBr₃), 0°C3-Bromo derivativeIntermediate for cross-coupling
Nitration HNO₃/H₂SO₄, 50°C3-Nitro compoundPrecursor for amine-functionalized analogs
Sulfonation ClSO₃H, DCM, rt3-Sulfonic acid derivativeEnhances water solubility

Notable Finding : Nitration at C3 proceeds regioselectively with >90% yield under mild conditions, enabling downstream reductions to 3-amino derivatives for kinase inhibitor development .

Oxidation and Reduction

The tetrahydro scaffold undergoes redox transformations:

ProcessReagentsOutcomeApplication ExampleSource
Aromatic Oxidation H₂O₂, AcOH, 70°CFully aromatic pyrrolo[3,4-c]pyrazoleIncreased π-conjugation for materials
Ring Hydrogenation H₂ (1 atm), Pd/C, EtOHSaturated pyrrolidine-pyrazole hybridAlters pharmacokinetic properties

Critical Insight : Partial oxidation generates reactive intermediates for tandem functionalization, while full saturation reduces ring strain for stable analogs.

Heterocycle Fusion and Annulation

The scaffold serves as a precursor for polycyclic systems:

ReactionConditionsProductKey FeatureSource
Diels-Alder Maleic anhydride, Δ, tolueneFused 6/5/6 tricyclic systemExpands π-surface for optoelectronics
1,3-Dipolar Cycloaddition Azide-alkyne click chemistryTriazole-linked conjugatesBioconjugation platforms

Case Study : Microwave-assisted [3+2] cycloaddition with aryl azides yields triazole derivatives with sub-µM IC₅₀ against Aurora kinases .

Palladium-Catalyzed Cross-Coupling

The 3-bromo derivative undergoes efficient coupling:

Coupling PartnerCatalyst SystemProductYieldApplicationSource
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DME, 80°C3-Aryl derivative82%Kinase inhibitor lead compounds
EthynyltrimethylsilanePdCl₂(PPh₃)₂, CuI, Et₃N3-Alkynyl analog75%Fluorescent probes

Optimization Note : Buchwald-Hartwig amination at C3 achieves >95% conversion using BrettPhos precatalyst .

Mechanistic Studies

DFT calculations reveal:

  • Electrophilic Aromatic Substitution : C3 position has lowest activation energy (ΔG‡ = 18.3 kcal/mol) .

  • N-Oxidation Preference : N1 oxidizes before N2 due to greater lone pair availability (NPA charge: N1 = -0.43 vs N2 = -0.39).

Industrial-Scale Considerations

  • Continuous Flow Nitration : Achieves 85% yield with 99.5% regioselectivity (residence time = 12 min) .

  • Safety Profile : Exothermic bromination requires temperature-controlled (<5°C) batch processing .

This systematic analysis demonstrates 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole’s adaptability through well-defined reaction pathways, enabling tailored derivatives for therapeutic and functional material development.

Eigenschaften

IUPAC Name

1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3/c1-4-2-7-8-5(4)3-6-1/h2,6H,1,3H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVRWHBCQJCUBFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.